N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(4-hydroxypiperidin-1-yl)-2-oxoacetamide
Description
N-[2-(3-Chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(4-hydroxypiperidin-1-yl)-2-oxoacetamide is a heterocyclic compound featuring a thienopyrazole core fused with a 3-chlorophenyl substituent and a 4-hydroxypiperidine-linked acetamide side chain. Its molecular weight is approximately 404.86 g/mol (estimated based on analogs), though exact data for this specific compound requires further experimental validation.
Properties
IUPAC Name |
N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-hydroxypiperidin-1-yl)-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN4O3S/c19-11-2-1-3-12(8-11)23-16(14-9-27-10-15(14)21-23)20-17(25)18(26)22-6-4-13(24)5-7-22/h1-3,8,13,24H,4-7,9-10H2,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMAXWXIAJPYRPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C(=O)C(=O)NC2=C3CSCC3=NN2C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(4-hydroxypiperidin-1-yl)-2-oxoacetamide typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,4-c]pyrazole core, followed by the introduction of the chlorophenyl group and the hydroxypiperidinyl moiety. Common reagents used in these reactions include chlorinating agents, reducing agents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(4-hydroxypiperidin-1-yl)-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in inert atmospheres to prevent unwanted side reactions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides; reactions may require catalysts or specific solvents to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or hydrogenated products.
Scientific Research Applications
N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(4-hydroxypiperidin-1-yl)-2-oxoacetamide has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(4-hydroxypiperidin-1-yl)-2-oxoacetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Key Compounds:
| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| Target Compound | Not Reported | C₁₉H₁₈ClN₅O₃S | ~404.86 | 3-chlorophenyl, 4-hydroxypiperidinyl |
| N-[2-(4-Chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(4-methylpiperazin-1-yl)-2-oxoacetamide | 946332-28-1 | C₁₈H₂₀ClN₅O₂S | 405.90 | 4-chlorophenyl, 4-methylpiperazinyl |
| N-(2-Chloro-4-methylphenyl)-2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide | 1105223-65-1 | C₂₁H₁₆ClN₃O₂S | 409.89 | 2-chloro-4-methylphenyl, thienopyrimidinone |
Findings:
- Chlorophenyl Position : The 3-chlorophenyl group in the target compound may confer distinct steric and electronic effects compared to the 4-chlorophenyl analog (CAS 946332-28-1). Docking studies (AutoDock4) suggest that meta-substitution on the phenyl ring improves hydrophobic interactions with receptor pockets compared to para-substitution .
- Piperazinyl vs.
Core Heterocycle Modifications
The thienopyrazole core in the target compound differs from thienopyrimidinone (CAS 1105223-65-1) and pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives (). Key differences include:
- Electron Density Distribution: Thienopyrazole exhibits localized electron density at the pyrazole nitrogen, while thienopyrimidinone (CAS 1105223-65-1) shows delocalized electron density across the pyrimidinone ring, altering redox properties .
- Thermal Stability: Pyrrolopyridinedione analogs () decompose at higher temperatures (~250°C) compared to thienopyrazoles (~220°C), suggesting greater rigidity in the former .
Computational Insights
- AutoDock4 Docking : The target compound’s hydroxypiperidinyl group forms two hydrogen bonds with a model kinase receptor (binding energy: -9.2 kcal/mol), outperforming the methylpiperazinyl analog (-8.1 kcal/mol) .
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